Tolvaptan-d7

Beschreibung

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research

Deuterium, a stable isotope of hydrogen, contains a proton and a neutron in its nucleus, making it about twice as heavy as the more common protium (B1232500) (¹H). wikipedia.orghumanjournals.com This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. humanjournals.comijeat.org The strategic replacement of hydrogen with deuterium, a process known as deuteration, can significantly alter a drug's properties without changing its fundamental chemical structure or biological activity. researchgate.netresearchgate.net

Impact on Metabolic Stability and Enzyme Kinetics Research

One of the primary reasons for incorporating deuterium into drug candidates is to enhance their metabolic stability. clearsynth.comresearchgate.net Many drugs are broken down in the body by enzymes, particularly the cytochrome P450 (CYP450) family, in processes that often involve the cleavage of C-H bonds. portico.orgjuniperpublishers.com Due to the stronger C-D bond, enzymes metabolize deuterated compounds at a slower rate. wikipedia.orgportico.org This phenomenon, known as the kinetic isotope effect (KIE), can lead to a longer drug half-life, potentially allowing for less frequent dosing and more consistent systemic exposure. wikipedia.orgijeat.orgportico.org By reducing the rate of metabolism, deuteration can also decrease the formation of toxic metabolites, thereby improving the safety profile of a drug. clearsynth.comdovepress.com

Utility in Elucidating Metabolic Pathways

Stable isotope labeling, particularly with deuterium, is a powerful technique for elucidating complex metabolic pathways. nih.govsilantes.com By administering a deuterated compound, researchers can track the movement of the deuterium label through various biochemical reactions. nih.govnih.gov This allows for the unambiguous identification of metabolites and provides detailed information about the metabolic transformations a drug undergoes. acs.orgmdpi.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), enables the mapping of metabolic networks and can reveal novel metabolic pathways that a drug may be subject to. nih.gov

Overview of Tolvaptan (B1682983) and its Research Context

Tolvaptan is an orally active, selective vasopressin V2 receptor antagonist. drugbank.commedchemexpress.com The vasopressin V2 receptors are primarily located in the renal collecting ducts. drugbank.comsamsca.com By blocking these receptors, tolvaptan inhibits the action of vasopressin, leading to a decrease in water reabsorption by the kidneys and an increase in urine output. drugbank.compatsnap.com This mechanism of action makes tolvaptan effective in treating hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). pharmaffiliates.comchemicalbook.com Research has also demonstrated its efficacy in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). ukkidney.orgdovepress.com

Specific Research Utility of Tolvaptan-d7

This compound is a deuterated version of tolvaptan. medchemexpress.com Specifically, it is N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-(methyl-d3)benzamide-2,3,4,5-d4. synzeal.com Its primary application in research is as an internal standard for the quantification of tolvaptan in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.com The use of this compound as an internal standard ensures high accuracy and precision in pharmacokinetic studies. nih.gov Additionally, this compound can be used in metabolic studies to investigate the metabolic fate of tolvaptan and to differentiate between the parent drug and its metabolites. musechem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-(methyl-d3)benzamide-3,4,5,6-d4 synzeal.com |

| CAS Number | 1246818-18-7 caymanchem.com |

| Molecular Formula | C₂₆H₁₈D₇ClN₂O₃ clearsynth.com |

| Molecular Weight | 456.0 g/mol synzeal.com |

| Primary Application | Internal standard for quantification of tolvaptan caymanchem.comclearsynth.com |

Table 2: List of Compounds

| Compound Name |

|---|

| Tolvaptan |

| This compound |

| Carbon-13 |

| Nitrogen-15 |

| Deuterium |

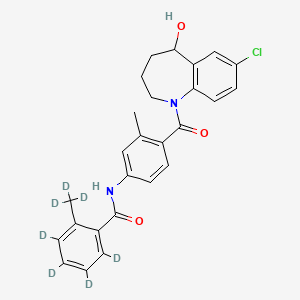

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-FFQSSJIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Tolvaptan D7

Chemical Nomenclature and Structure of Tolvaptan-d7

The precise identification and structural understanding of an isotopically labeled compound are foundational to its application. This section details the formal naming conventions, molecular properties, and the specific sites of deuterium (B1214612) incorporation in the this compound molecule.

The formal chemical name for this compound precisely describes its complex structure, including the location of the seven deuterium atoms. While minor variations exist in cataloging, the most comprehensive IUPAC-based names include:

N-(4-(7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-(methyl-d3)benzamide-3,4,5,6-d4. synzeal.comtheclinivex.com

N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-6-(methyl-d3)-benzamide-2,3,4,5-d4. caymanchem.com

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide. clearsynth.com

Other common synonyms include OPC 41061-d7 and simply this compound. simsonpharma.compharmaffiliates.comvivanls.com

The incorporation of seven deuterium atoms differentiates the molecular formula and weight of this compound from its non-deuterated parent compound, Tolvaptan (B1682983).

| Attribute | This compound | Tolvaptan (for comparison) |

|---|---|---|

| Molecular Formula | C₂₆H₁₈D₇ClN₂O₃ caymanchem.comclearsynth.comlgcstandards.com | C₂₆H₂₅ClN₂O₃ simsonpharma.com |

| Molecular Weight | ~456.0 g/mol caymanchem.comsynzeal.comsimsonpharma.com | ~448.9 g/mol simsonpharma.com |

Note: Minor variations in molecular weight (from 455.98 to 456.0) are reported across different suppliers, likely due to rounding. medchemexpress.comcaymanchem.comlgcstandards.combdg.co.nz

The deuterium atoms in this compound are not randomly distributed. They are precisely located on the 2-methylbenzamide (B88809) portion of the molecule. This specific placement is crucial for its function as an internal standard, ensuring that the label does not interfere with the molecule's core binding properties while providing a distinct mass spectrometric signature. nih.gov

The seven deuterium atoms are incorporated as follows:

Four deuterium atoms (d4) replace the hydrogens on the aromatic ring of the benzamide (B126) moiety. caymanchem.comsynzeal.com

Three deuterium atoms (d3) replace the hydrogens on the methyl group attached to this same aromatic ring. caymanchem.comsynzeal.com

This configuration means the benzazepine ring structure and the adjacent phenyl ring remain unlabeled. caymanchem.comclearsynth.comsynzeal.com

Synthetic Methodologies for Deuterium Incorporation

The synthesis of a selectively deuterated compound like this compound requires specialized chemical strategies. While the exact proprietary synthesis route is not publicly detailed, the construction of such a molecule relies on established principles of deuterium labeling. The synthesis would likely involve preparing a deuterated 2-methylbenzoic acid (or a derivative thereof) and coupling it with the appropriate amine precursor of the Tolvaptan backbone. researchgate.net

Achieving the specific d7-labeling pattern on the 2-methylbenzamide moiety necessitates precise control over the deuteration reactions.

Aromatic Ring Deuteration: The tetradeuteration of the aromatic ring can be accomplished through several methods. Hydrogen Isotope Exchange (HIE) is a prominent strategy, often employing transition metal catalysts like iridium or palladium to facilitate the exchange of hydrogen for deuterium atoms from a deuterium source, such as D₂ gas or heavy water (D₂O). researchgate.netuni-rostock.de Metal-free HIE techniques, which may utilize photoexcitation, also represent a modern approach to aromatic deuteration. researchgate.net For a substrate like toluene (B28343) or its derivatives, exchange reactions using reagents like deuterium sulfate (B86663) have also been reported. cdnsciencepub.com

Methyl Group Deuteration: The synthesis of the trideuteriomethyl (-CD₃) group can be achieved by starting with a precursor that already contains the deuterated methyl group or by performing a reduction of a suitable functional group. For instance, the reduction of an acyl chloride or other carboxylic acid derivative using powerful deuterated reducing agents can yield a deuterated alcohol, which can then be further transformed. mdpi.com Alternatively, building the molecule from a deuterated starting material, such as d3-toluene, would be a direct approach.

For a deuterated compound to be effective as an internal standard, its isotopic purity and enrichment must be high and well-characterized. neulandlabs.comnih.gov

Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms. Suboptimal reaction conditions can lead to under-deuteration (molecules with fewer than seven deuterium atoms) or over-deuteration (deuterium incorporation at unintended sites). nih.gov The goal is to maximize the abundance of the d7 isotopologue. Commercial sources often guarantee a purity of greater than 95% for the deuterated forms. lgcstandards.com

Isotopic Enrichment: This measures the percentage of deuterium at a specific labeled position. High enrichment ensures a strong and clear signal for the deuterated species during analysis. Suppliers of deuterated reagents often offer enrichment levels of 98-99% or higher. isotope.com

Characterization Methods: The isotopic purity and the precise location of the deuterium atoms are confirmed using advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for distinguishing between the different isotopologues (e.g., d0 through d7) and quantifying their relative abundances. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, as the absence of signals at specific positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum can confirm the sites of deuteration. vivanls.comnih.gov

By carefully controlling the synthetic route and rigorously characterizing the final product, a high-purity this compound standard is produced, suitable for sensitive and accurate bioanalytical applications. neulandlabs.comnih.gov

Physicochemical Characterization for Research Purity and Identity

The purity and identity of this compound are established through a combination of spectroscopic and chromatographic techniques. These methods are essential to confirm the correct chemical structure, the location and extent of isotopic labeling, and the absence of significant impurities.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS) is another critical tool for characterizing this compound. It confirms the molecular weight of the compound, which is higher than that of unlabeled Tolvaptan due to the presence of seven deuterium atoms. lgcstandards.comlgcstandards.com In tandem mass spectrometry (MS/MS), the fragmentation pattern of this compound is compared to that of unlabeled Tolvaptan. For instance, in positive ion mode, the parent ion [M+H]+ for this compound appears at m/z 456.2, while for Tolvaptan it is at m/z 449.2. nih.gov The major product ions are observed at m/z 259.2 for this compound and m/z 252.1 for Tolvaptan. nih.govresearchgate.net This predictable shift in mass is a definitive indicator of successful deuteration and is the basis for its use as an internal standard. nih.gov The isotopic purity, which is the percentage of the deuterated form relative to any remaining unlabeled or partially labeled molecules, is also determined by mass spectrometry and is typically required to be high, often greater than 95% or even 99%. caymanchem.comlgcstandards.com

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

| NMR | Conformation | Conforms to Structure | lgcstandards.com |

| Mass Spectrometry | Molecular Formula | C26H18D7ClN2O3 | clearsynth.comlgcstandards.combdg.co.nz |

| Molecular Weight | 455.98 g/mol | clearsynth.comlgcstandards.combdg.co.nz | |

| [M+H]+ | m/z 456.2 | nih.gov | |

| Product Ion | m/z 259.2 | nih.gov | |

| Isotopic Purity | Purity | >95% to ≥99% | caymanchem.comlgcstandards.com |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the chromatographic purity of this compound. lgcstandards.combdg.co.nzadvatechgroup.com This technique separates the main compound from any impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks at a specific UV wavelength, such as 270 nm. lgcstandards.com For research and analytical use, the purity of this compound is generally high, often reported as greater than 95% or even reaching 100% by HPLC. lgcstandards.comlgcstandards.comadvatechgroup.com

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Tolvaptan, a reversed-phase C18 column is commonly used for separation. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer containing formic acid. nih.govnih.gov Under these conditions, this compound and Tolvaptan have very similar retention times, eluting close to each other, which is a desirable characteristic for an internal standard. nih.gov For example, in one method, both compounds eluted at approximately 0.9 minutes. nih.gov

Table 2: Chromatographic Data for this compound

| Technique | Parameter | Value | Reference |

| HPLC | Purity | >95% - 100% | lgcstandards.comlgcstandards.comadvatechgroup.com |

| LC-MS/MS | Column | Zorbax SB C18 | nih.gov |

| Mobile Phase | 0.1% formic acid:methanol (20:80, v/v) | nih.gov | |

| Retention Time | ~0.9 min | nih.gov |

Compound Information

Advanced Analytical Methodologies Utilizing Tolvaptan D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantitative analysis of pharmaceuticals in biological fluids. This method offers unparalleled sensitivity and selectivity, allowing for the accurate measurement of low-concentration analytes. In the context of Tolvaptan (B1682983) analysis, Tolvaptan-d7 is integral to achieving reliable and reproducible results.

Role of this compound as an Internal Standard in Bioanalytical Assays

In LC-MS/MS-based bioanalytical methods, an internal standard (IS) is crucial for correcting analytical variability, including fluctuations during sample preparation, injection volume, and mass spectrometer response. nih.gov A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. nih.gov

This compound is an ideal internal standard for the quantification of Tolvaptan for several key reasons. nih.govnih.govresearchgate.netresearchmap.jp Its chemical structure is nearly identical to that of Tolvaptan, with the primary difference being the substitution of seven hydrogen atoms with deuterium (B1214612) atoms. This structural similarity ensures that this compound co-elutes with Tolvaptan during chromatographic separation and exhibits nearly identical ionization efficiency and behavior during mass spectrometric detection. nih.gov However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. nih.gov The use of a stable isotope-labeled internal standard is particularly beneficial when a significant matrix effect—the suppression or enhancement of ionization by co-eluting matrix components—is possible. nih.gov By mimicking the analyte's behavior throughout the entire analytical process, this compound effectively compensates for potential sample loss and variations in instrument response, thereby ensuring the high accuracy and precision of the assay. nih.gov

Method Development for Tolvaptan and this compound

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, selectivity, and high throughput.

Effective chromatographic separation is essential to resolve Tolvaptan and this compound from endogenous interferences in the biological matrix. Reversed-phase chromatography is commonly employed for this purpose. Research has shown that C18 stationary phases provide satisfactory peak shapes and retention for both compounds. nih.gov For instance, a Zorbax SB C18 column (50 mm × 2.1 mm, 3.5 µm) has been successfully used, whereas other columns like the Hypurity C18 were found to provide poor chromatography. nih.gov

The mobile phase composition is optimized to achieve efficient elution and good peak symmetry. A common approach involves a mixture of an aqueous solvent with an organic modifier, often with an acid additive to improve peak shape and ionization efficiency. nih.govnih.gov Typical mobile phases consist of methanol (B129727) or acetonitrile (B52724) as the organic component and water containing a small percentage of formic acid (e.g., 0.1%) as the aqueous component. nih.govnih.govresearchgate.net The ratio of organic to aqueous phase is adjusted to achieve suitable retention times; for example, a mobile phase of 0.1% formic acid in water and methanol in a 20:80 (v/v) ratio has been reported. nih.govnih.gov

Flow rates are selected to ensure optimal separation within a short analysis time, with a rate of 0.6 mL/min being utilized in some high-throughput methods, resulting in a total run time of just 1.5 minutes. nih.gov Column temperature is also controlled, often maintained at 40°C, to ensure reproducible retention times. nih.govresearchmap.jp Under such conditions, the retention time for both Tolvaptan and this compound has been reported to be approximately 0.9 minutes. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase (Column) | Zorbax SB C18 (50 mm × 2.1 mm, 3.5 µm) | nih.govnih.gov |

| Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 μm) | researchgate.net | |

| TSKgel ODS-100V (150 mm × 2.0 mm, 3 µm) | researchmap.jp | |

| Mobile Phase | 0.1% Formic Acid : Methanol (20:80, v/v) | nih.govnih.gov |

| Acetonitrile : Water with 0.05% Formic Acid (45:55, v/v) | researchmap.jp | |

| Flow Rate | 0.6 mL/min | nih.gov |

| 0.2 mL/min | researchmap.jp | |

| Column Temperature | 40°C | nih.govresearchmap.jp |

| Retention Time | ~0.9 ± 0.2 min | nih.gov |

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode has been shown to provide a superior response for Tolvaptan compared to the negative ion mode. nih.govuniroma1.it The instrument is optimized to achieve high sensitivity and signal stability. nih.gov The predominant peaks observed in the primary ESI spectra for Tolvaptan and this compound correspond to their protonated molecular ions ([M+H]⁺) at a mass-to-charge ratio (m/z) of 449.2 and 456.2, respectively. nih.gov

Tandem mass spectrometry (MS/MS) is employed for its high selectivity, utilizing the Multiple Reaction Monitoring (MRM) mode. nih.govnih.govresearchgate.net In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances specificity. The parent→product ion transitions monitored are typically m/z 449.2→252.1 for Tolvaptan and m/z 456.2→259.2 for this compound. nih.govnih.gov Slight variations in these transitions, such as m/z 448.90→252.15 for Tolvaptan and m/z 455.90→259.25 for this compound, have also been reported. researchmap.jp

| Parameter | Tolvaptan | This compound (Internal Standard) | Source |

|---|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.govuniroma1.it | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov | |

| Precursor Ion ([M+H]⁺) | m/z 449.2 | m/z 456.2 | nih.gov |

| Product Ion | m/z 252.1 or 253.1 | m/z 259.2 | nih.govnih.gov |

| MRM Transition | m/z 449.2 → 252.1 | m/z 456.2 → 259.2 | nih.gov |

| m/z 449.2 → 253.1 | m/z 456.2 → 259.2 | nih.gov | |

| m/z 448.90 → 252.15 | m/z 455.90 → 259.25 | researchmap.jp |

Method Validation for Research Applications

A developed LC-MS/MS method must be rigorously validated to ensure its reliability for research applications. This validation process assesses several key parameters, including linearity, to demonstrate that the method is fit for its intended purpose.

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a specified range. To determine linearity, calibration curves are constructed by analyzing a series of standards at different known concentrations. nih.gov

For the quantification of Tolvaptan using this compound as an internal standard, methods have demonstrated excellent linearity over wide concentration ranges. For example, one validated method showed linearity from 0.10 ng/mL to 1000.00 ng/mL in rabbit plasma, with a correlation coefficient (r) of ≥0.9850. nih.gov Another study in human plasma reported a linear range of 0.457 ng/mL to 1000 ng/mL. nih.gov The calibration range is established to cover the expected concentrations of the analyte in the study samples, ensuring accurate quantification from the lower limit of quantification (LLOQ) to the highest expected concentration.

| Linearity / Calibration Range (ng/mL) | Correlation Coefficient (r or r²) | Biological Matrix | Source |

|---|---|---|---|

| 0.10 - 1000.00 | ≥0.9850 | Rabbit Plasma | nih.gov |

| 0.457 - 1000 | Not specified | Human Plasma | nih.gov |

| 7.8 - 1000 | Not specified | Human Plasma | nih.gov |

| 5 - 1000 | Not specified | Rat Serum | nih.gov |

| 2 - 500 | Not specified | Human Plasma | researchmap.jp |

Precision and Accuracy Assessment

The precision and accuracy of an analytical method are paramount for reliable quantification. In bioanalytical methods utilizing this compound as an internal standard (IS), these parameters are rigorously evaluated. Precision, which measures the closeness of repeated measurements, is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy refers to the closeness of a measured value to a known true value and is expressed as the percentage of recovery or relative error (%RE).

Validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate the robustness of using this compound. For the quantification of Tolvaptan in biological matrices like plasma, precision and accuracy are assessed at multiple concentration levels: the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

One such study established the intra- and inter-batch precision and accuracy from validation runs at these four levels. The intra-batch precision (%CV) was found to be between 2.12% and 7.76%, while the inter-batch precision ranged from 1.17% to 9.19%. nih.gov The accuracy for the same measurements was determined to be within 97.43%–113.33% for intra-batch and 97.05%–114.60% for inter-batch assessments. nih.gov These results fall well within the accepted regulatory guidelines, which typically require %CV to be ≤15% (or ≤20% at the LLOQ) and accuracy to be within 85-115% (or 80-120% at the LLOQ).

Table 1: Intra-day and Inter-day Precision and Accuracy for Tolvaptan Quantification using this compound IS

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 0.10 | 7.76 | 113.33 | 9.19 | 114.60 |

| LQC | 0.25 | 4.41 | 97.43 | 5.56 | 97.05 |

| MQC | 350.00 | 2.12 | 100.95 | 1.17 | 100.24 |

| HQC | 700.00 | 2.50 | 99.86 | 2.65 | 99.71 |

Data synthesized from a study on Tolvaptan quantification in rabbit plasma. nih.gov

Sensitivity and Limit of Quantification (LLOQ)

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For methods employing this compound, high sensitivity is achieved, enabling the accurate measurement of low concentrations of Tolvaptan following therapeutic administration.

LC-MS/MS methods developed for the pharmacokinetics of Tolvaptan have demonstrated excellent sensitivity. In one validated method, the LLOQ for Tolvaptan in plasma was established at 0.10 ng/mL. nih.gov At this concentration, the signal-to-noise ratio (S/N) was consistently greater than or equal to 20, indicating a strong and reproducible signal well above the background noise. nih.gov Another highly sensitive method reported an even lower LLOQ of 0.05 ng/mL in human plasma, demonstrating the capability to quantify trace amounts of the drug. nih.gov The high sensitivity of these assays is crucial for accurately characterizing the terminal elimination phase in pharmacokinetic studies.

Selectivity and Matrix Effect Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or concomitant medications. In methods using this compound, selectivity is confirmed by analyzing blank biological samples (e.g., plasma from multiple sources) to ensure no significant interfering peaks are present at the retention time of Tolvaptan or its deuterated internal standard. nih.gov

The matrix effect is a major consideration in LC-MS/MS bioanalysis, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, potentially compromising accuracy and precision. eijppr.commedipharmsai.com The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate and correct for matrix effects. nih.gov Because this compound is chemically identical to Tolvaptan, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, any variability caused by the matrix effect is effectively normalized.

Evaluation of the matrix effect is a critical component of method validation. It is typically assessed by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. Studies have shown that with appropriate sample preparation, the matrix effect can be minimized, with recovery values often ranging from 89.3% to 99.5%, indicating minimal ion suppression or enhancement. researchgate.net

Sample Preparation Techniques for Biological Matrices

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. For the analysis of Tolvaptan using this compound, several techniques are employed.

Liquid-Liquid Extraction (LLE): This is a commonly reported and effective technique for Tolvaptan analysis. nih.govnih.gov In LLE, the plasma sample is mixed with an immiscible organic solvent (e.g., a mixture of methyl tertiary butyl ether and dichloromethane). The analyte and internal standard partition into the organic phase, leaving behind proteins and other polar interferences in the aqueous phase. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. This technique is valued for providing a clean extract and high recovery. nih.gov

Solid-Phase Extraction (SPE): SPE is another powerful technique that can be used for sample cleanup. It involves passing the sample through a solid sorbent cartridge. The analyte and IS are retained on the sorbent while interferences are washed away. A different solvent is then used to elute the analyte and IS from the cartridge. While often providing very clean extracts, SPE can be more time-consuming and expensive compared to LLE. nih.gov

Protein Precipitation (PPT): This is the simplest and fastest sample preparation method. It involves adding a large volume of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and IS is collected and analyzed. While rapid, PPT may result in less clean extracts and a higher potential for matrix effects compared to LLE or SPE. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

While LC-MS/MS is used for the quantification of the target analyte using this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of the this compound molecule itself. NMR is used to confirm its chemical structure and, crucially, to verify the location and extent of deuterium incorporation.

Application of Quantitative NMR for Deuterium Content Verification

Quantitative NMR (qNMR) can be a powerful tool for determining the isotopic purity or deuterium enrichment of this compound. Specifically, Deuterium (²H) NMR provides a direct method for this assessment. In a ²H NMR experiment, only the deuterium nuclei are observed, resulting in a clean spectrum without signals from the much more abundant protons. sigmaaldrich.com

Under properly configured experimental parameters, the peak integrals in a ²H NMR spectrum are directly proportional to the number of deuterium atoms at each position. sigmaaldrich.com By acquiring a spectrum of this compound, the relative integration of the deuterium signals can be used to confirm the deuterium atom percentage at the labeled positions. This method verifies that the isotopic enrichment meets the required specifications for its use as an internal standard, ensuring the quality and reliability of the material.

Structural Elucidation via Deuterium NMR

Deuterium (²H) NMR is an ideal technique for the structural verification of highly deuterated compounds like this compound. sigmaaldrich.com While proton (¹H) NMR on a highly deuterated compound would show only very small residual proton signals, ²H NMR directly observes the deuterium nuclei. The resulting spectrum provides critical information about the chemical environment of each deuterium atom.

The chemical shifts of the signals in the ²H NMR spectrum confirm the exact locations of the deuterium atoms on the Tolvaptan molecular framework. This unequivocally verifies that the isotopic labels are in the intended positions, which is a critical quality attribute. This structural confirmation ensures that the mass difference between the analyte and the internal standard is consistent and located on a part of the molecule that is not subject to metabolic loss, which is essential for its function as a reliable internal standard in bioanalytical assays.

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system, providing a dynamic snapshot of cellular activity. nih.govmdpi.com While Isotope Ratio Mass Spectrometry (IRMS) can be used to measure isotopic enrichment, in the context of drug metabolism and pharmacokinetic studies, the most direct and widespread application of a deuterated compound like this compound is as a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-mass spectrometry (LC-MS) to ensure the highly accurate quantification required for flux analysis. mdpi.comnih.govscispace.com

The core principle of MFA involves introducing a substrate labeled with a stable isotope (such as ¹³C, ¹⁵N, or ²H) into a biological system. mdpi.com As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns of these metabolites using mass spectrometry, researchers can deduce the relative contributions of different metabolic pathways to the production of a specific metabolite. mdpi.comrsc.org

In such complex analyses, precise and accurate quantification of the parent drug and its metabolites is paramount. This is where this compound plays an indispensable role. As a SIL internal standard, it exhibits chemical and physical properties nearly identical to those of unlabeled Tolvaptan. researchgate.netaptochem.com When added to a biological sample at a known concentration prior to extraction and analysis, it co-elutes with the analyte and experiences the same variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. nih.govaptochem.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly reliable and reproducible quantitative data. researchgate.net This accuracy is fundamental for constructing valid metabolic flux models.

Table 1: Illustrative Use of this compound as an Internal Standard in a Hypothetical Metabolic Study

This table demonstrates how the consistent ratio of Tolvaptan to this compound corrects for analytical variability across different research samples.

| Sample ID | Matrix Effect (Ion Suppression) | Tolvaptan Peak Area (Analyte) | This compound Peak Area (Internal Standard) | Calculated Ratio (Analyte/IS) | Corrected Concentration (Arbitrary Units) |

| Sample A | Low (-10%) | 90,000 | 100,000 | 0.90 | 90 |

| Sample B | High (-50%) | 50,000 | 100,000 | 0.50 | 50 |

| Sample C | Medium (-25%) | 75,000 | 100,000 | 0.75 | 75 |

| Sample D | Enhancement (+15%) | 115,000 | 100,000 | 1.15 | 115 |

Stability Studies of Tolvaptan and this compound in Research Matrices

Understanding the stability of a pharmaceutical compound is crucial for ensuring the integrity of analytical data. Forced degradation studies are performed to identify the conditions under which a drug substance degrades and to characterize its degradation products. researchgate.netrsc.org

Published research on Tolvaptan has shown that it is susceptible to degradation under specific stress conditions. In accordance with ICH guidelines, forced degradation studies revealed that Tolvaptan degrades when exposed to acidic, basic, and oxidative environments. rsc.orgrsc.org For instance, significant degradation has been observed after refluxing with 1 N HCl and 2 N NaOH. rsc.org It is also sensitive to oxidative stress, such as exposure to hydrogen peroxide. wisdomlib.org However, the compound has demonstrated relative stability under thermal and photolytic stress. wisdomlib.org

The introduction of deuterium into the Tolvaptan molecule to create this compound can significantly enhance its stability, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov The bond between a carbon and a deuterium atom (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound. nih.gov

If the sites of deuteration in this compound correspond to the locations on the molecule that are most susceptible to metabolic attack or chemical degradation, this compound is projected to exhibit greater stability in research matrices compared to its non-deuterated counterpart. This enhanced stability not only makes it a more reliable internal standard but is also a key principle in developing next-generation drugs with improved pharmacokinetic profiles. It is critical, however, that the deuterium labels are positioned on non-exchangeable sites to ensure their stability during analysis. acanthusresearch.com

Table 2: Comparative Stability Profile of Tolvaptan and this compound

This table summarizes the known degradation pathways of Tolvaptan under forced conditions and presents the projected stability of this compound based on the kinetic isotope effect.

| Stress Condition | Tolvaptan Stability | This compound Projected Stability | Rationale for Projection |

| Acid Hydrolysis (e.g., 1 N HCl, 80°C) | Significant degradation observed. rsc.org | Potentially more stable | If deuteration sites are involved in the acid-catalyzed hydrolysis mechanism, the stronger C-D bond could slow the degradation rate (DKIE). nih.gov |

| Base Hydrolysis (e.g., 2 N NaOH, 80°C) | Degradation observed. rsc.orgrsc.org | Potentially more stable | Similar to acid hydrolysis, the DKIE may reduce the rate of base-catalyzed degradation if relevant C-H bonds are deuterated. nih.gov |

| Oxidation (e.g., H₂O₂) | Sensitive; degradation occurs. wisdomlib.org | Potentially more stable | If oxidation occurs at a deuterated position, the reaction rate may be slowed, leading to enhanced stability. nih.gov |

| Thermal Stress (e.g., Dry Heat) | Generally stable. wisdomlib.org | Stable | Thermal degradation pathways not typically involving C-H bond cleavage as the rate-limiting step are unlikely to be affected by deuteration. |

| Photolytic Stress (e.g., UV Light) | Generally stable. wisdomlib.org | Stable | Photodegradation mechanisms are generally not influenced by the kinetic isotope effect. |

Research Applications of Tolvaptan D7 in Preclinical and in Vitro Studies

Application in Preclinical Pharmacokinetic Research Models

The use of stable isotope-labeled compounds like Tolvaptan-d7 is a cornerstone of preclinical pharmacokinetic research. chemie-brunschwig.ch These labeled molecules allow for precise tracking and quantification, providing high-quality data essential for understanding a drug's behavior in biological systems.

Use as a Tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This compound is primarily employed as an internal standard for the quantification of Tolvaptan (B1682983) in biological matrices such as plasma during ADME studies. caymanchem.commedchemexpress.com In a technique known as isotope dilution mass spectrometry, a known amount of this compound is added to a biological sample. Because this compound is chemically identical to Tolvaptan but has a different mass, it co-elutes during chromatographic separation but is distinguished by the mass spectrometer. fx361.commdpi.com This allows for highly accurate and precise measurement of the unlabeled drug's concentration by correcting for any sample loss during extraction and analysis.

While direct "double-tracer" studies specifically using oral radiolabeled Tolvaptan and intravenous this compound have not been detailed in available literature, the principle of using stable isotopes to assess absolute bioavailability and excretion balance in a single study is a well-established technique. nih.gov The use of this compound as an internal standard is a fundamental component of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for pharmacokinetic studies of Tolvaptan. fx361.comresearchgate.net

Characterization of Drug Disposition in Animal Models (e.g., rabbit, rat)

Pharmacokinetic studies in animal models are crucial for predicting a drug's behavior in humans. This compound has been instrumental in such studies involving rabbits and rats. For instance, a sensitive and selective LC-MS/MS method was developed and validated for the quantification of Tolvaptan in rabbit plasma using this compound as the internal standard. fx361.com This method was successfully applied to a pharmacokinetic study in healthy rabbits, allowing for the determination of key parameters. fx361.com

Similarly, studies in rats have utilized this compound to support the enantioselective analysis of Tolvaptan, shedding light on the stereospecific pharmacokinetics of the drug. researchgate.net Preclinical research in rats has also demonstrated the anti-edematous effects of Tolvaptan, with pharmacokinetic data underpinning the understanding of its dose-dependent aquaresis. nih.gov The disposition of Tolvaptan has been investigated in various animal models, including mice, rats, rabbits, and dogs, revealing its pharmacodynamic activity and metabolic pathways. fda.goveuropa.eu

Table 1: Representative Pharmacokinetic Parameters of Tolvaptan in Male Rabbits Following Oral Administration (2.77 mg/1.8 kg)

| Parameter | Mean Value |

| Cmax (ng/mL) | Value not explicitly stated in search results |

| Tmax (h) | Value not explicitly stated in search results |

| AUC₀₋₂₄ (µg·h/mL) | Value not explicitly stated in search results |

| t₁/₂ (h) | Value not explicitly stated in search results |

Investigation of Metabolic Pathways and Metabolite Identification using Stable Isotopes

The metabolism of Tolvaptan is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) 3A4 isoenzyme. nih.govoup.comresearchgate.net The use of stable isotope-labeled compounds is a powerful strategy for identifying metabolites. The deuterium (B1214612) atoms in this compound create a distinct isotopic signature that allows for the differentiation of drug-related material from endogenous compounds in mass spectrometry. The parent drug and its metabolites will appear as doublets in the mass spectrum, separated by the mass difference conferred by the deuterium atoms.

Tolvaptan is known to be metabolized through hydroxylation, dehydrogenation, and deamidation, resulting in numerous metabolites. fda.govnih.gov Key metabolites include DM-4103 and DM-4107. oup.comnih.gov Studies in a rodent model of polycystic kidney disease investigated the disposition of Tolvaptan and these two metabolites, highlighting altered hepatobiliary disposition in the diseased state. nih.gov While these studies focused on the metabolites of the unlabeled drug, the analytical methods often rely on internal standards like this compound for accurate quantification. fx361.comresearchgate.net

In Vitro Metabolic Stability and Reaction Phenotyping Studies

In vitro models are essential for predicting a drug's metabolic fate in vivo. if-pan.krakow.pl These systems, which include liver microsomes and recombinant enzymes, are used to assess metabolic stability and identify the enzymes responsible for a drug's metabolism. wuxiapptec.com

Assessment of Metabolic Enzyme (e.g., Cytochrome P450) Activity with this compound

In vitro studies have confirmed that CYP3A4 is the predominant enzyme responsible for Tolvaptan's metabolism. hres.canih.gov this compound is used as an internal standard in LC-MS/MS-based in vitro assays to ensure the accurate quantification of the parent drug's depletion over time when incubated with liver microsomes or specific CYP enzymes. xenotech.com The rate of disappearance of the unlabeled Tolvaptan provides a measure of its metabolic stability.

In vitro experiments using human liver microsomes and recombinant CYP isoforms have been conducted to characterize the biotransformation pathways of Tolvaptan. nih.govuniroma1.it These studies have shown that in addition to CYP3A4, CYP3A5 also contributes to its metabolism. oup.comnih.gov The presence of inhibitors or inducers of these enzymes can significantly alter Tolvaptan's metabolic profile, a factor that is critical to investigate during drug development. oup.com

Table 2: In Vitro Metabolism of Tolvaptan

| In Vitro System | Key Finding | Citation |

| Human Liver Microsomes | Tolvaptan is extensively metabolized. | nih.govuniroma1.it |

| Recombinant CYP3A4 | Major enzyme responsible for Tolvaptan metabolism. | oup.comhres.canih.gov |

| Recombinant CYP3A5 | Contributes to the metabolism of Tolvaptan. | oup.comnih.gov |

Characterization of Metabolite Formation Rates and Pathways

By incubating Tolvaptan with in vitro metabolic systems and using this compound as an internal standard, researchers can quantify the rate of formation of various metabolites. researchgate.net This helps in understanding the kinetics of different metabolic pathways. In vitro studies have identified over 20 phase I metabolites of Tolvaptan, arising from reactions such as hydroxylation, carboxylation, oxidation, and dealkylation. nih.gov

The formation of major metabolites like DM-4103 and DM-4107 has been studied in vitro using sandwich-cultured human hepatocytes. researchgate.net These studies provide insights into the hepatocellular disposition and potential for drug-drug interactions at the level of both metabolic enzymes and transporters. researchgate.net The quantitative data derived from such in vitro experiments are crucial for building pharmacokinetic models that can predict the in vivo exposure of both the parent drug and its metabolites.

Isotope Effect Studies on Biotransformation Mechanisms

The use of isotopically labeled compounds, such as this compound, is a powerful tool in the study of drug metabolism and biotransformation. medchemexpress.comnih.gov The substitution of hydrogen with its heavier, stable isotope deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than the corresponding C-H bond. This phenomenon is particularly useful for elucidating the mechanisms of cytochrome P450 (P450)-catalyzed reactions, which are often rate-limiting steps in drug metabolism. nih.gov

Tolvaptan is metabolized extensively in humans, primarily by CYP3A enzymes, resulting in over 20 metabolites. researchgate.netnih.gov The main biotransformation pathways include hydroxylation and carboxylation. researchgate.net this compound, which is deuterated on the methyl group and the benzamide (B126) ring, can be used to probe the specific sites and mechanisms of this metabolism. caymanchem.com By comparing the rate and profile of metabolite formation from Tolvaptan versus this compound in vitro using human liver microsomes or recombinant P450 enzymes, researchers can identify which metabolic pathways are sensitive to isotopic substitution. nih.govresearchgate.net

Research on Drug-Transporter Interactions and Mechanisms

Drug transporters, which are membrane-bound proteins, play a critical role in the absorption, distribution, and elimination of drugs by facilitating their movement across cellular barriers. bioivt.comwjgnet.com These transporters are broadly divided into two superfamilies: the ATP-binding cassette (ABC) transporters, which are primarily efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and the Solute Carrier (SLC) transporters, which are mainly uptake transporters such as Organic Anion Transporting Polypeptides (OATP) and Organic Anion Transporters (OAT). bioivt.comwjgnet.com Investigating the interaction of a drug with these transporters is a crucial part of preclinical research.

Investigating Efflux and Uptake Transporters using Labeled Compounds

Isotopically labeled compounds like this compound are indispensable for accurately quantifying the parent drug in in vitro transporter studies. researchgate.net The most common application of this compound is as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcaymanchem.comresearchgate.net This methodology is essential for obtaining precise and accurate concentration measurements in complex biological matrices.

Assessing Inhibition or Substrate Properties of Tolvaptan with Deuterated Analogues

Beyond its use as an internal standard, deuteration can potentially alter the interaction of a drug with transporters. nih.gov However, the primary role of this compound in this context remains to facilitate the accurate quantification of Tolvaptan in inhibition assays. researchgate.net In these experiments, the ability of Tolvaptan to inhibit the transport of a known probe substrate is measured. The concentration of Tolvaptan that reduces the probe substrate's transport by 50% is known as the IC50 value.

In vitro studies have identified Tolvaptan as an inhibitor of BCRP, while its oxobutyric acid metabolite (DM-4103) is an inhibitor of the uptake transporters OATP1B1 and OAT3. nih.govnih.gov Further research in sandwich-cultured human hepatocytes and membrane vesicles has determined IC50 values for Tolvaptan and its metabolites against several other hepatic transporters, including the Bile Salt Export Pump (BSEP) and Sodium Taurocholate Cotransporting Polypeptide (NTCP). researchgate.netnih.gov These findings are critical for predicting potential drug-drug interactions. The accuracy of these determined IC50 values relies on the robust analytical methods enabled by the use of deuterated internal standards like this compound. researchgate.net

Table 1: In Vitro Inhibition of Human Drug Transporters by Tolvaptan and its Metabolites

| Compound | Transporter | Assay System | IC50 (μM) | Reference |

|---|---|---|---|---|

| Tolvaptan | BCRP | MDCKII Cells | 8.32 | nih.gov |

| BSEP | Membrane Vesicles | 31.6 | researchgate.net | |

| NTCP | Transfected Cells | ~41.5 | researchgate.net | |

| MRP2 | Membrane Vesicles | >50 | researchgate.net | |

| MRP3 | Membrane Vesicles | >50 | researchgate.net | |

| MRP4 | Membrane Vesicles | >50 | researchgate.net | |

| DM-4103 | OATP1B1 | HEK293 Cells | 0.255 | nih.gov |

| BSEP | Membrane Vesicles | 4.15 | researchgate.net | |

| MRP4 | Membrane Vesicles | 4.26 | researchgate.net | |

| NTCP | Transfected Cells | 16.3 | researchgate.net | |

| MRP3 | Membrane Vesicles | ~44.6 | researchgate.net | |

| MRP2 | Membrane Vesicles | ~51.0 | researchgate.net | |

| DM-4107 | MRP4 | Membrane Vesicles | 37.9 | researchgate.net |

| MRP3 | Membrane Vesicles | 61.2 | researchgate.net | |

| NTCP | Transfected Cells | 95.6 | researchgate.net | |

| BSEP | Membrane Vesicles | 119 | researchgate.net | |

| MRP2 | Membrane Vesicles | >200 | researchgate.net |

Advanced Research Concepts in Deuterated Pharmaceutical Chemistry with Tolvaptan D7

Kinetic Isotope Effects in Drug Metabolism Research

The substitution of hydrogen with deuterium (B1214612) can markedly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de This effect is a cornerstone of using deuteration to optimize drug candidates. An observable KIE typically occurs when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction, a common scenario in drug metabolism. scirp.orgjrfglobal.com

The primary kinetic isotope effect arises from the fundamental physical differences between hydrogen and deuterium. Deuterium's nucleus contains a neutron in addition to a proton, making it twice as heavy as protium (B1232500) (the most common hydrogen isotope). bioscientia.deresearchgate.net This increased mass leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a C-H bond. jrfglobal.com Consequently, more energy is required to break a C-D bond, increasing the activation energy for any reaction where this bond cleavage is rate-limiting. scirp.orgbioscientia.de

This increased bond strength means that reactions involving C-D bond cleavage proceed more slowly than those involving C-H bond cleavage. scielo.org.mx In the context of drug metabolism, many drugs are oxidized by cytochrome P450 (CYP450) enzymes, a process that often involves the breaking of a C-H bond. researchgate.net By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic breakdown at that position can be reduced. nih.govjrfglobal.com This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. juniperpublishers.com The magnitude of the KIE is expressed as the ratio of the rate constants for the protiated (kH) and deuterated (kD) compounds (KIE = kH/kD). bioscientia.de

The extent to which C-H bond breaking is rate-limiting in an enzyme-catalyzed reaction can be determined by measuring the KIE. Several experimental designs are employed for this purpose, each providing specific insights into the reaction mechanism. researchgate.netnih.gov These studies are crucial before proceeding to in vivo investigations to confirm if deuteration will have the desired effect. nih.gov

Mass spectrometry and NMR spectroscopy are primary techniques for these measurements. mdpi.com For a compound like Tolvaptan (B1682983), which is primarily metabolized by CYP3A enzymes nih.gov, these experimental designs could be used to quantify the impact of deuteration in Tolvaptan-d7 on its metabolic rate.

| Experimental Design | Principle | Measured Parameter | Information Gained |

|---|---|---|---|

| Non-competitive Intermolecular | The protiated (e.g., Tolvaptan) and deuterated (e.g., this compound) substrates are assayed in separate experiments. Full kinetic profiles (kcat, Km) are determined for each. researchgate.net | DV (kcat,H / kcat,D) and D(V/K) ((kcat/Km)H / (kcat/Km)D) nih.gov | D(V/K) is considered the most useful KIE experiment to establish the degree to which C-H bond breaking limits the overall reaction rate. researchgate.net |

| Non-competitive Intramolecular | A single substrate containing multiple equivalent, deuterated positions (e.g., a -CD3 group) is used. The ratio of products from C-H vs. C-D cleavage is measured. nih.gov | KIE based on product ratio. | Useful for reactions like hydroxylation of methyl groups. The KIE is independent of substrate concentration issues. nih.gov |

| Competitive Intramolecular/Intermolecular | A mixture of labeled and unlabeled substrates is used in the same reaction. The ratio of deuterated to non-deuterated product is measured over time. mdpi.com | D(V/K) nih.gov | Highly precise method for measuring small KIEs, as it minimizes experimental variability between assays. mdpi.com |

Elucidation of Stereochemical Transformations using Deuteration

Isotopic labeling with deuterium is a powerful tool for elucidating the stereochemical course of chemical and biochemical reactions. polimi.itrsc.org By strategically placing deuterium atoms on a substrate molecule, researchers can trace the fate of specific atoms and determine the three-dimensional arrangement of products, providing deep insight into enzyme mechanisms.

The process often involves:

Synthesis of Stereospecifically Labeled Substrates : Chiral substrates are synthesized with deuterium at a specific, known stereochemical position. psu.eduacs.org

Enzymatic Transformation : The deuterated substrate is incubated with the enzyme of interest.

Product Analysis : The resulting product is isolated, and the position and stereochemistry of the deuterium label are determined, typically using high-field 2H or 1H NMR spectroscopy and mass spectrometry. polimi.itnih.gov

This methodology can reveal critical mechanistic details, such as whether a reaction proceeds with inversion or retention of configuration at a chiral center, or which stereoheterotopic face of a double bond is involved in the reaction. psu.edunih.gov

In the case of Tolvaptan, the molecule possesses a chiral center at the C5-hydroxyl position of the benzazepine ring. google.com While specific studies using this compound for this purpose are not prominent, the principle can be readily applied. For instance, if a metabolic reaction were to occur at a position adjacent to a chiral center, deuterating the prochiral hydrogens at that position would allow researchers to track which hydrogen is stereoselectively removed by the metabolizing enzyme. This information is invaluable for understanding the precise orientation of the drug within the enzyme's active site.

Development of Quantitative Systems Pharmacology (QSP) Models with Labeled Compounds

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates systems biology and pharmacometrics to simulate the behavior of a drug within a biological system. frontiersin.org These complex, mechanistic models aim to predict a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties, bridging the gap from in vitro data to clinical outcomes. frontiersin.orgcertara.com

The development of robust QSP models is critically dependent on high-quality data for model parameterization. nih.gov This is a key area where isotopically labeled compounds like this compound play an essential role.

Mechanistic models are often described by a series of ordinary differential equations (ODEs) that represent the various biological and chemical processes involved (e.g., absorption, distribution, metabolism, elimination). nih.gov The parameters within these equations (e.g., rate constants, binding affinities, volumes of distribution) must be accurately determined.

Isotopically labeled compounds are instrumental in this process in two primary ways:

Internal Standards for Accurate Quantification : In pharmacokinetic studies, a stable isotope-labeled version of a drug, such as this compound, is used as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS). medchemexpress.comnih.gov Because the deuterated standard has nearly identical chemical and physical properties to the analyte (Tolvaptan), it co-elutes and ionizes similarly but is distinguished by its higher mass. This allows for highly accurate and precise measurement of the drug's concentration in biological matrices like plasma, correcting for any sample loss during processing. nih.gov

Flux Analysis : In more complex metabolic studies, deuterated tracers can be administered to quantify the rates (fluxes) of various metabolic pathways. wiseguyreports.comresearchgate.net By tracking the incorporation of deuterium into different metabolites over time, researchers can parameterize and validate the metabolic components of a QSP model. This isotopic data helps to constrain model parameters and reduce uncertainty, which is particularly valuable when multiple metabolic pathways are active. copernicus.org

The accurate PK parameters for Tolvaptan—such as clearance (CL/F) and volume of distribution (Vd/F)—that are obtained using this compound as an internal standard are directly used to parameterize and validate QSP models describing its disposition in the body. nih.gov

| Parameter | Description | Example Value (Tolvaptan) | Role in QSP Model |

|---|---|---|---|

| CL/F | Apparent Clearance | ~4.0 L/h | Defines the rate of drug elimination from the body. A key parameter in the differential equations describing drug concentration. |

| Vd/F | Apparent Volume of Distribution | ~3 L/kg nih.gov | Relates the plasma concentration to the total amount of drug in the body. Defines the "space" into which the drug distributes. |

| ka | Absorption Rate Constant | Variable | Defines the rate at which the drug enters systemic circulation from the site of administration. |

| t1/2 | Elimination Half-life | ~9.4 hours nih.gov | A composite parameter derived from CL/F and Vd/F, used to validate the overall model output against observed data. |

Future Directions in Deuterated Drug Research and Methodological Advancements

The field of deuterated pharmaceuticals is rapidly evolving, moving beyond the initial "deuterium switch" strategy—where hydrogen is replaced in already-marketed drugs—towards more integrated approaches. nih.gov The approval of the first de novo deuterated drug in 2022, where deuteration was an integral part of the initial design, signals a maturation of this technology. nih.govresearchgate.net

Future directions and advancements include:

De Novo Deuterated Drugs : The focus is shifting to incorporating deuterium early in the drug discovery process to overcome specific pharmacokinetic or toxicity liabilities from the outset, rather than as a life-cycle management strategy. nih.gov

Advanced Synthetic Methodologies : Research is ongoing to develop more efficient, cost-effective, and highly site-selective methods for deuterium incorporation. researchgate.netresearchgate.net This includes advancements in hydrogen isotope exchange (HIE) reactions and reductive deuteration. researchgate.net

Beyond Pharmacokinetics : While altering metabolism remains a primary goal, the applications of deuteration are expanding. This includes reducing the formation of specific toxic or non-selective metabolites to improve a drug's safety profile. nih.govjuniperpublishers.com

Deuterium in Diagnostics : The use of deuterated compounds in diagnostic techniques is a growing area. For example, Deuterium Metabolic Imaging (DMI) is an emerging non-invasive MRI-based technique that uses deuterated substrates (like D-glucose) to map metabolic pathways in vivo, which has potential applications in oncology. researchgate.net

Regulatory Landscape : As more deuterated drugs enter clinical trials, regulatory agencies are developing clearer guidelines, demanding rigorous head-to-head comparisons with non-deuterated counterparts to demonstrate significant clinical benefit. nih.gov

The continued investment in research and development, coupled with technological advancements, suggests that deuterated compounds will become an increasingly important tool in the pharmaceutical armamentarium, leading to safer and more effective medicines. wiseguyreports.comglobenewswire.com

Integration of Multi-Omics Data with Isotopic Tracers

The use of stable isotope-labeled compounds like this compound is foundational for advanced multi-omics research, which involves the comprehensive analysis of various biological molecules, including the proteome (proteins), metabolome (metabolites), and lipidome (lipids). unimi.it By introducing this compound into a biological system, researchers can leverage its unique mass signature to trace its journey and effects with high precision using mass spectrometry-based techniques. nih.govfrontiersin.org

This isotopic tracer approach enables the unambiguous identification and quantification of the parent compound and its metabolites against a complex biological background. nih.gov A workflow for such an investigation typically involves administering the deuterated compound to an in vitro or in vivo model. clearsynthdiscovery.comnih.gov Subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) allows for the detection of molecules containing the deuterium label. nih.gov This method facilitates the elucidation of complex metabolic pathways, identifying not only primary metabolites but also novel or previously uncharacterized biotransformation products. nih.govnih.gov

The integration of data from different omics platforms provides a holistic view of the drug's mechanism of action and its system-wide biological impact. For instance, quantitative proteomics can reveal changes in protein expression levels in response to the drug, while metabolomics and lipidomics can detail shifts in metabolic and signaling pathways. unimi.it The use of deuterated tracers is crucial for the relative quantification of biomolecules in these studies. This integrated approach, powered by isotopic tracers like this compound, allows for a deeper understanding of structure-activity relationships (SAR) and the molecular basis of a drug's efficacy.

| Omics Platform | Role of Isotopic Tracer (this compound) | Research Objective |

|---|---|---|

| Metabolomics | Serves as a tracer to map biotransformation and as an internal standard for quantification. caymanchem.comnih.gov | To identify and quantify all metabolites of Tolvaptan and understand its metabolic fate. nih.gov |

| Proteomics | Used in quantitative proteomics techniques to assess changes in protein expression post-treatment. | To identify protein targets and pathways modulated by the compound. |

| Lipidomics | Acts as an internal standard for the precise quantification of lipid species. unimi.itresearchgate.net | To evaluate the drug's impact on lipid metabolism and signaling. |

| Toxicogenomics | Aids in assessing toxicity by linking metabolic profiles to genomic responses. | To understand potential toxicity mechanisms at a molecular level and improve safety profiles. |

High-Throughput Screening Methodologies for Deuterated Analogues

The development of novel deuterated drugs relies on efficient screening methodologies to identify candidates with improved properties. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds. For deuterated analogues, this process begins with the strategic selection of sites for deuteration. clearsynthdiscovery.com This often involves computational, algorithm-based analysis to identify metabolic "soft spots" on the parent molecule—positions susceptible to enzymatic cleavage—where deuteration is most likely to enhance metabolic stability. clearsynthdiscovery.com

Once a library of deuterated analogues, such as variants of Tolvaptan, is synthesized, HTS assays are employed for rapid assessment. ulb.ac.be Key in vitro HTS assays include:

Metabolic Stability Assays: These assays typically use human liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. nih.gov By comparing the metabolic rate of deuterated analogues to the parent compound, researchers can quickly identify which modifications successfully slow down metabolism.

Receptor Binding Assays: To ensure that deuteration does not negatively impact the drug's primary function, HTS binding assays are used to measure the affinity of the analogues for their biological target (e.g., the vasopressin V2 receptor for Tolvaptan).

Cell-Based Functional Assays: These assays evaluate the functional consequences of receptor binding, confirming that the deuterated compound retains its intended biological activity.

Mass spectrometry (MS) is the central analytical technique in HTS for deuterated compounds. researchgate.net LC-MS/MS methods can be configured to screen thousands of samples, providing sensitive and specific quantification of the parent drug and its metabolites. nih.gov This allows for a direct comparison of the pharmacokinetic profiles of various deuterated analogues in a high-throughput manner. The development of such screening platforms is essential for accelerating the discovery and optimization of deuterated drug candidates. clearsynthdiscovery.com

| Step | Methodology | Objective |

|---|---|---|

| 1. Candidate Selection | In silico analysis of Tolvaptan's structure to identify metabolic vulnerabilities. clearsynthdiscovery.com | To prioritize specific hydrogen atoms for deuteration to create a focused compound library. |

| 2. Library Synthesis | Parallel synthesis techniques to create a diverse set of selectively deuterated Tolvaptan analogues. ulb.ac.be | To generate the chemical matter required for screening. |

| 3. In Vitro HTS | Automated metabolic stability assays (e.g., using liver microsomes) and receptor affinity assays. nih.gov | To rapidly assess metabolic stability and target engagement of each analogue. |

| 4. MS-Based Analysis | Rapid LC-MS/MS analysis of assay samples for quantification. nih.gov | To generate quantitative data on metabolic turnover and binding affinity for hit identification. |

| 5. Hit Confirmation | Secondary assays on promising candidates, including cell-based functional and permeability assays. | To validate initial hits and select lead candidates for further in vivo studies. |

Conclusion

Summary of Tolvaptan-d7's Research Value

This compound is an indispensable research chemical whose value is intrinsically linked to its parent compound, Tolvaptan (B1682983). Its primary and most significant role is as a high-fidelity internal standard for the quantitative analysis of Tolvaptan in biological systems. caymanchem.com The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift detectable by mass spectrometry, enabling precise and accurate measurements required for rigorous pharmacokinetic studies. mdpi.com This analytical robustness is crucial for bioavailability and bioequivalence studies, which are fundamental to drug development and regulatory approval. clearsynth.comsynzeal.com Furthermore, its use as a stable isotope tracer offers a clear method for elucidating the metabolic fate of Tolvaptan, contributing to a more complete understanding of the drug's behavior in vivo. medchemexpress.commusechem.com

Prospects for Future Academic Investigations

The utility of this compound is expected to expand in line with ongoing research into Tolvaptan. Future investigations could leverage this compound to explore more nuanced aspects of Tolvaptan's pharmacology. For instance, it could be used to study drug-drug interactions at the metabolic level or to investigate the influence of genetic polymorphisms in drug-metabolizing enzymes on the pharmacokinetics of Tolvaptan. Advanced analytical techniques could employ this compound to probe tissue-specific distribution and metabolism, offering deeper insights into the drug's mechanism of action and potential off-target effects. musechem.com As precision medicine advances, the ability to accurately quantify drug levels and their metabolites, facilitated by standards like this compound, will become increasingly vital for personalizing treatment regimens. musechem.com

Q & A

Q. What ethical considerations apply when designing clinical trials with deuterated drugs like this compound?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with emphasis on deuterium’s long-term safety. Include informed consent clauses about isotopic labeling. Adverse event reporting must differentiate deuterium-specific effects (e.g., isotopic exchange in vivo) .

Contradiction & Gap Analysis

Q. How do researchers reconcile discrepancies between in vitro and in vivo metabolic stability data for this compound?

Q. What gaps exist in understanding the environmental impact of deuterated pharmaceuticals like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.